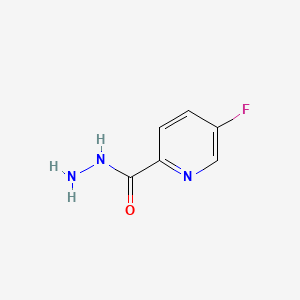
5-Fluoropicolinohydrazide
Vue d'ensemble
Description
5-Fluoropicolinohydrazide is a chemical compound with the CAS Number: 1254073-41-0 . It has a molecular weight of 155.13 and its IUPAC name is 5-fluoro-2-pyridinecarbohydrazide . The InChI code for this compound is 1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) .
Molecular Structure Analysis
The molecular formula of 5-Fluoropicolinohydrazide is C6H6FN3O . The InChI code for this compound is 1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) .Physical And Chemical Properties Analysis
5-Fluoropicolinohydrazide is a pale-yellow to yellow-brown solid . It is stored at room temperature .Applications De Recherche Scientifique
Mechanisms of Action and Clinical Strategies
5-Fluorouracil (5-FU) is widely utilized in cancer treatment, leveraging its mechanism of action to increase anticancer activity. Despite advancements in understanding its mechanisms and developing strategies to enhance its effectiveness, resistance to 5-FU poses significant clinical challenges. Identifying genes involved in resistance to 5-FU could offer new therapeutic targets or predictive biomarkers for chemotherapy based on 5-FU (Longley, Harkin, & Johnston, 2003).
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 5-FU and its metabolites in colon cancer patients reveals significant inter-patient variability, which impacts efficacy and toxicity. Understanding the pharmacokinetics and pharmacodynamics of 5-FU and its metabolites is crucial for optimizing therapeutic efficacy and managing toxicity (Casale et al., 2004).
Pharmacogenetics in Colorectal Cancer Therapy
The combination of irinotecan with 5-FU/folinic acid or oxaliplatin with 5-FU/folinic acid significantly improves response rates and survival in metastatic colorectal cancer. However, systemic therapy's side effects necessitate the identification of biomarkers to optimize drug choice, combination, and dosage for individual patients, underscoring the importance of a personalized approach in colorectal cancer therapy (Mohelníková-Duchoňová, Melichar, & Souček, 2014).
Synergistic Antitumor Effects
Research indicates that certain compounds, when combined with 5-FU, can synergize its antitumor effects against hepatocellular carcinoma cells. These findings suggest potential avenues for enhancing the therapeutic efficacy of 5-FU through combination treatments (Xu et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
5-fluoropyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQAPTYIHXUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717356 | |
| Record name | 5-Fluoropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropicolinohydrazide | |
CAS RN |
1254073-41-0 | |
| Record name | 5-Fluoropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

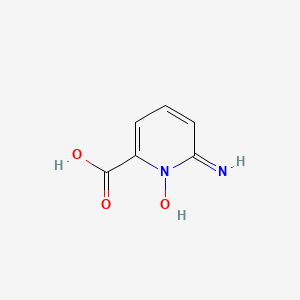
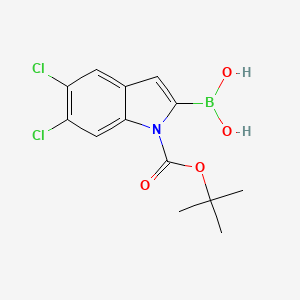


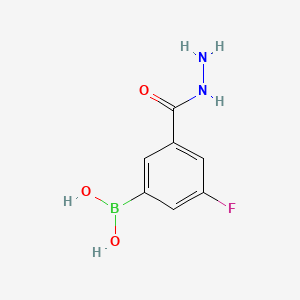
![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)

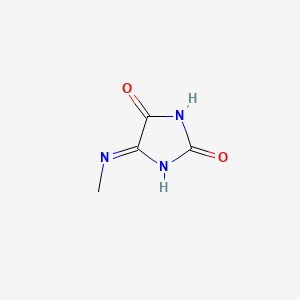
![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)
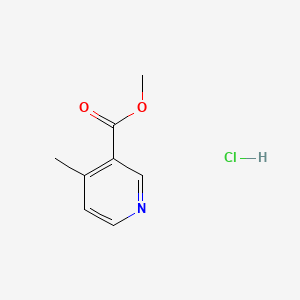
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
